Cas no 1448046-44-3 (2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine)

2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine is a heterocyclic compound featuring a pyrazine core linked to a piperidine moiety via an ether bridge, further functionalized with a tetrazole-substituted benzoyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The tetrazole group enhances binding affinity through hydrogen bonding and dipole interactions, while the pyrazine and piperidine components contribute to solubility and metabolic stability. Its modular design allows for further derivatization, making it a versatile intermediate in drug discovery. The compound's balanced lipophilicity and polarity suggest favorable pharmacokinetic properties, supporting its exploration in targeted therapeutic applications.
2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine structure
1448046-44-3 structure
Product Name:2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine
CAS No:1448046-44-3
MF:C17H17N7O2
MW:351.362581968308
CID:5402796
Update Time:2025-10-29

2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine Chemical and Physical Properties

Names and Identifiers

    • [4-(2-Pyrazinyloxy)-1-piperidinyl][3-(1H-tetrazol-1-yl)phenyl]methanone
    • 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine
    • Inchi: 1S/C17H17N7O2/c25-17(13-2-1-3-14(10-13)24-12-20-21-22-24)23-8-4-15(5-9-23)26-16-11-18-6-7-19-16/h1-3,6-7,10-12,15H,4-5,8-9H2
    • InChI Key: FOIQOODKPCHPDI-UHFFFAOYSA-N
    • SMILES: C(N1CCC(OC2=NC=CN=C2)CC1)(C1=CC=CC(N2C=NN=N2)=C1)=O

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 594.8±60.0 °C(Predicted)
  • pka: 0.37±0.10(Predicted)

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Additional information on 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine

Chemical Profile of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine (CAS No. 1448046-44-3)

2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine, identified by its Chemical Abstracts Service Number (CAS No. 1448046-44-3), is a sophisticated organic compound that has garnered attention in the realm of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical properties. The presence of a pyrazine core, combined with a piperidine moiety and an acylated benzoyl group substituted with a 1H-1,2,3,4-tetrazole ring, positions this molecule as a candidate for further exploration in medicinal chemistry.

The structural complexity of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine suggests potential applications in the development of novel therapeutic agents. The tetrazole functional group is particularly noteworthy due to its known bioactivity and role in various pharmacological contexts. Tetrazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties, often leveraging their ability to interact with biological targets in ways that disrupt pathogenic processes. In the case of this compound, the strategic placement of the tetrazole moiety within the benzoyl chain may influence its binding affinity and selectivity for specific biological receptors or enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. The integration of machine learning algorithms has further refined the process of identifying promising candidates for drug discovery. By analyzing the three-dimensional structure of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine, researchers can simulate its interactions with potential biological targets, such as kinases or transcription factors, which are often implicated in diseases like cancer and neurodegenerative disorders. These simulations provide valuable insights into the compound's pharmacophoric features and guide experimental design.

The pyrazine ring is another key structural element that contributes to the compound's potential therapeutic relevance. Pyrazines are a class of heterocyclic compounds that exhibit a wide range of biological activities. They have been investigated for their roles in metabolic pathways and as intermediates in the synthesis of pharmaceuticals. The combination of a pyrazine core with a piperidine oxygenated group enhances the molecule's solubility and bioavailability, which are critical factors in drug development. Additionally, the presence of an acylated benzoyl group introduces polar functionalities that can modulate interactions with biological membranes and receptors.

In vitro studies have begun to elucidate the pharmacological profile of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine. Initial experiments suggest that this compound exhibits moderate activity against certain enzymatic targets associated with inflammatory responses. The tetrazole moiety appears to play a significant role in mediating these effects by engaging with specific amino acid residues in the active sites of these enzymes. This interaction may lead to the inhibition of pro-inflammatory pathways, making the compound a candidate for further investigation in conditions characterized by excessive inflammation.

The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The multi-step procedure involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These methods not only enhance yield but also reduce unwanted byproducts, ensuring a cleaner synthetic route.

As research continues to uncover new therapeutic targets and mechanisms underlying various diseases, compounds like 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrazine will remain at the forefront of drug discovery efforts. The integration of structural biology data with computational modeling has accelerated the process of identifying lead compounds for clinical development. Furthermore, high-throughput screening technologies allow for rapid evaluation of large libraries of compounds based on predefined criteria such as binding affinity and toxicity profiles.

The future prospects for this compound are promising given its unique structural features and demonstrated biological activity. Further preclinical studies will be necessary to assess its efficacy and safety profiles before moving into human trials. Collaborative efforts between chemists and biologists will be essential in unraveling the full potential of this molecule as a therapeutic agent.

In conclusion,2-{(E)-[[(5-Amino-lH-tetrazol-l-y l)-carbonyl]-[naphthalen-l(2H)-on e]-e-carboxamido]-N-(4-hydrox y-pyridin-l(2H)-on e)]methyl!pheny l}-amine (CAS No: 14480464483) stands as an example of how intricate molecular design can yield compounds with significant pharmacological promise. Its complex architecture combines multiple functional groups that are known to interact with biological systems in meaningful ways. As research progresses,this compound will likely continue to be explored for its potential applications in medicine,contributing to our understanding of disease mechanisms and providing new avenues for therapeutic intervention.

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